![molecular formula C20H25F3N6O B4881568 N-[2-(1-cyclohexen-1-yl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4881568.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of triazolo-pyridazine compounds involves a two-step process. Initially, 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is synthesized through a one-pot mode using specific reagents in toluene. Subsequently, this intermediate is conjugated with corresponding secondary amines to afford the target compounds, including variants similar to the specified compound (Bindu et al., 2019).
Molecular Structure Analysis
The molecular structure of triazolo-pyridazine derivatives is characterized by specific substituent groups that influence their biological activity. The triazolo-pyridazine core is modified with various groups, such as trifluoromethyl, which are essential for the compound's activity. The structural characterization often involves X-ray analysis and computational investigations to understand the molecular conformation and its correlation with biological activities (Karczmarzyk & Malinka, 2008).
Chemical Reactions and Properties
Triazolo-pyridazine compounds undergo a range of chemical reactions, including oxidative N-N bond formation, which is pivotal for creating the biologically significant triazolo[1,5-a]pyridine skeleton. These reactions feature short reaction times and high yields, contributing to the efficient synthesis of these compounds (Zheng et al., 2014).
Physical Properties Analysis
The physical properties of triazolo-pyridazine derivatives, such as solubility, are crucial for their pharmacokinetic profiles. Modifications to the molecular structure, like the introduction of a piperidin-4-yl ring, can significantly enhance water solubility at physiological pH, making them suitable for pharmaceutical applications (Baraldi et al., 2012).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N6O/c21-20(22,23)19-26-25-16-6-7-17(27-29(16)19)28-12-9-15(10-13-28)18(30)24-11-8-14-4-2-1-3-5-14/h4,6-7,15H,1-3,5,8-13H2,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWQOYNDWDINMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide |
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